2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of compounds with similar structures, such as 1,2,4-triazole derivatives, has been reported in the literature1. The synthesis often involves the use of various reagents and catalysts, and the process can vary depending on the specific substituents present in the compound12.Molecular Structure Analysis
The compound contains several functional groups, including a cyano group, an ethylphenyl group, a triazole ring, and a trifluoromethyl group. These groups can significantly influence the compound’s chemical behavior and interactions with other molecules.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group might undergo reactions such as reduction or nucleophilic addition. The triazole ring is a heterocyclic compound that can participate in various chemical reactions3.Safety And Hazards
The safety and hazards associated with the compound would depend on its specific properties and biological activities. Proper safety measures should be taken when handling any chemical compound.
Future Directions
Further research could focus on synthesizing the compound and studying its properties and potential applications. Given the biological activities observed in similar compounds, it might be interesting to explore its potential as a pharmaceutical agent.
Please note that this is a general analysis based on the compound’s structure and similar compounds. For a comprehensive analysis, more specific information and experimental data would be needed. Always follow safety guidelines when handling chemical compounds.
properties
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N6O/c1-2-14-4-3-5-16(8-14)28(11-24)10-19(30)27-17-9-15(20(21,22)23)6-7-18(17)29-13-25-12-26-29/h3-9,12-13H,2,10H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRATGYXNFZJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=NC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide |
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